molecular formula C15H18F4N2O3 B11485454 Ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]propanoate

Ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]propanoate

Cat. No.: B11485454
M. Wt: 350.31 g/mol
InChI Key: GOMVVNFFLAEYBO-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamido Intermediate: The reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with acetic anhydride under mild conditions to form the acetamido intermediate.

    Introduction of the Fluorophenyl Group: The acetamido intermediate is then reacted with 2-(2-fluorophenyl)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE: Similar structure with a methyl ester group instead of an ethyl ester group.

    ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-CHLOROPHENYL)ETHYL]AMINO}PROPANOATE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE contribute to its unique chemical and biological properties

Properties

Molecular Formula

C15H18F4N2O3

Molecular Weight

350.31 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]propanoate

InChI

InChI=1S/C15H18F4N2O3/c1-3-24-13(23)14(15(17,18)19,21-10(2)22)20-9-8-11-6-4-5-7-12(11)16/h4-7,20H,3,8-9H2,1-2H3,(H,21,22)

InChI Key

GOMVVNFFLAEYBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1F)NC(=O)C

Origin of Product

United States

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